molecular formula C16H8Cl2N2O3 B14473790 1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone] CAS No. 65239-08-9

1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone]

Cat. No.: B14473790
CAS No.: 65239-08-9
M. Wt: 347.1 g/mol
InChI Key: GZOXKJKHASNNBH-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone] is a compound belonging to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of nitriles with carboxylic acids to form an amidoxime intermediate, which then undergoes cyclodehydration to yield the oxadiazole ring . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Mechanism of Action

The mechanism of action of 1,2,5-oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone] involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antibacterial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone] is unique due to its specific substitution pattern and the resulting chemical and biological properties

Properties

CAS No.

65239-08-9

Molecular Formula

C16H8Cl2N2O3

Molecular Weight

347.1 g/mol

IUPAC Name

[4-(4-chlorobenzoyl)-1,2,5-oxadiazol-3-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C16H8Cl2N2O3/c17-11-5-1-9(2-6-11)15(21)13-14(20-23-19-13)16(22)10-3-7-12(18)8-4-10/h1-8H

InChI Key

GZOXKJKHASNNBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NON=C2C(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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